molecular formula C22H18N2O3S2 B2806305 3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide CAS No. 898459-36-4

3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Cat. No.: B2806305
CAS No.: 898459-36-4
M. Wt: 422.52
InChI Key: CUPVVYQRQFMESV-UHFFFAOYSA-N
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Description

3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18N2O3S2 and its molecular weight is 422.52. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity

3-(Ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide and related compounds have been studied for their potential electrophysiological activities. One study investigated N-substituted imidazolylbenzamides or benzene-sulfonamides, noting their potency in vitro, comparable to sematilide, a selective class III agent. This indicates the viability of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group in producing class III electrophysiological activity (Morgan et al., 1990).

Antimicrobial and Antifungal Action

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including structures similar to this compound, have been synthesized and shown to exhibit antimicrobial and antifungal activity. These substances are sensitive to both Gram-positive and Gram-negative bacteria, also demonstrating antifungal activity against Candida albicans (Sych et al., 2019).

Antibacterial and Antifungal Activity

A study on novel series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate heterocyclic compounds, which are structurally related to this compound, revealed antibacterial activity against various bacterial strains. These compounds also demonstrated antifungal activity against different fungal strains, highlighting their potential as antimicrobial agents (Patel & Patel, 2017).

Kinetic Analysis in Chemical Reactions

Kinetic analysis of reactions involving similar compounds has been conducted, providing insights into the reaction mechanisms and rate-determining steps. This includes a study on the formation of Z-N-(3-(naphthalene-2-yl)-4-oxothiazolidine-2-ylidene) benzamide, which contributes to understanding the chemical properties and reactions of these compounds (Darijani et al., 2020).

Anticancer Evaluation

Some derivatives of this compound have been evaluated for their anticancer properties. For example, phenylaminosulfanyl-1,4-naphthoquinone derivatives have shown potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Antimalarial and COVID-19 Drug Potential

N-(phenylsulfonyl)acetamide derivatives, structurally related to the compound , have been investigated for their antimalarial activity and potential as COVID-19 drugs. This highlights their versatility and potential in pharmaceutical applications (Fahim & Ismael, 2021).

Nucleic Acid and Protein Synthesis

The impact of related compounds on nucleic acid and protein synthesis has been studied, particularly in the context of bladder carcinogens. This research contributes to understanding the biochemical pathways affected by these compounds (Lawson et al., 1970).

Properties

IUPAC Name

3-ethylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)17-10-5-9-16(13-17)21(25)24-22-23-20(14-28-22)19-12-6-8-15-7-3-4-11-18(15)19/h3-14H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPVVYQRQFMESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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